ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst, such as trifluoroacetic acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: These compounds have a similar structure but with different substitution patterns.
Uniqueness
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for its synthesis, including the use of hydrazones and nucleophilic substitution reactions. For instance, a straightforward method involves the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of anionic nucleophiles to yield the desired pyrazolo compound .
Biological Activity
The biological activity of this compound has been explored in several studies:
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. In particular, derivatives of pyrazolo compounds have shown activity against various strains of influenza A and B viruses. For example, compounds related to pyrazolo structures exhibited IC50 values ranging from 5 to 25 μM in cell-based assays without significant cytotoxicity at concentrations up to 250 μM .
Antitumor Properties
This compound has also demonstrated promising antitumor activity. Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis. For instance, a structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring significantly enhanced antitumor efficacy against various cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has been shown to inhibit the interaction between PEX14 and PEX5 proteins involved in peroxisomal biogenesis. This inhibition is crucial for potential therapeutic strategies targeting metabolic disorders associated with peroxisome dysfunction .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral effects of pyrazolo compounds against influenza viruses, ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibited significant inhibition of viral replication in vitro. The compound's mechanism was linked to its ability to disrupt viral protein interactions necessary for replication.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives on human breast cancer cells. The results indicated that these compounds induced apoptosis and inhibited cell migration and invasion at nanomolar concentrations.
Research Findings Summary Table
Activity | IC50/EC50 Values | Cell Lines/Strains | Mechanism |
---|---|---|---|
Antiviral | 5 - 25 μM | Influenza A/B | Inhibition of viral protein interactions |
Antitumor | Nanomolar | Breast cancer cells | Induction of apoptosis |
Enzyme Inhibition | Varies | PEX14-PEX5 interaction | Disruption of protein-protein interactions |
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12) |
InChI Key |
YPZLQVWKOHWDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCNC2 |
Origin of Product |
United States |
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